4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C21H29N7O4 and a molecular weight of 443.51 g/mol . This compound is known for its unique structure, which combines a benzaldehyde derivative with a purine hydrazone, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 4-(Dimethylamino)benzaldehyde with a purine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Forms Schiff bases with primary amines and pyrroles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Participates in nucleophilic substitution reactions, especially at the benzaldehyde moiety.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various Schiff bases, oxidized derivatives, and substituted benzaldehyde compounds .
Scientific Research Applications
4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound forms Schiff bases with primary amines, leading to the formation of stable complexes that can modulate biological activities . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- **4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- **4-(Dimethylamino)benzaldehyde [7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- **4-(Dimethylamino)benzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone
Uniqueness
What sets 4-(Dimethylamino)benzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H29N7O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
8-[(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C21H29N7O4/c1-13(2)32-12-16(29)11-28-17-18(27(5)21(31)24-19(17)30)23-20(28)25-22-10-14-6-8-15(9-7-14)26(3)4/h6-10,13,16,29H,11-12H2,1-5H3,(H,23,25)(H,24,30,31)/b22-10- |
InChI Key |
ZUMROTAQVRFEEU-YVNNLAQVSA-N |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C)O |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.